molecular formula C8H11NO4S B562480 2-(3-Hydroxyphenylamino)ethanesulfonic acid CAS No. 104932-73-2

2-(3-Hydroxyphenylamino)ethanesulfonic acid

Cat. No.: B562480
CAS No.: 104932-73-2
M. Wt: 217.239
InChI Key: HIUJODDVPJHJFJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenylamino)ethanesulfonic acid is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an ethanesulfonic acid moiety through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenylamino)ethanesulfonic acid typically involves the reaction of 3-aminophenol with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as crystallization and filtration, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenylamino)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to quinones, while reduction of the amino group results in amines .

Scientific Research Applications

2-(3-Hydroxyphenylamino)ethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenylamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activities. The sulfonic acid moiety enhances the solubility and stability of the compound in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenylamino)ethanesulfonic acid
  • 2-(2-Hydroxyphenylamino)ethanesulfonic acid
  • 2-(3-Methoxyphenylamino)ethanesulfonic acid

Uniqueness

2-(3-Hydroxyphenylamino)ethanesulfonic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-hydroxyanilino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c10-8-3-1-2-7(6-8)9-4-5-14(11,12)13/h1-3,6,9-10H,4-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUJODDVPJHJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698248
Record name 2-(3-Hydroxyanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104932-73-2
Record name 2-(3-Hydroxyanilino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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